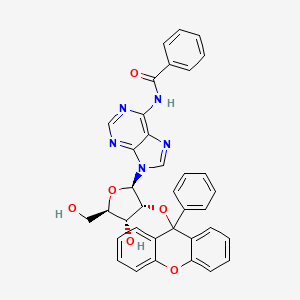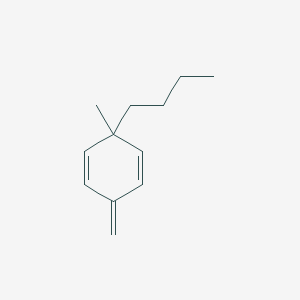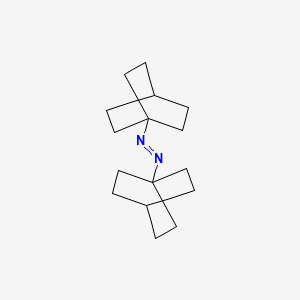
e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- is a chemical compound with the molecular formula C16H26N2 and a molecular weight of 246.3910 . This compound is characterized by its unique bicyclic structure, which consists of two bicyclo(2.2.2)octane units connected by a diazene (N=N) group. The compound’s structure imparts distinct chemical and physical properties, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- typically involves the reaction of bicyclo(2.2.2)octane derivatives with diazene precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction, where bicyclo(2.2.2)oct-2-ene reacts with a suitable dienophile to form the desired product . The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the diazene linkage.
Industrial Production Methods
Industrial production of e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the diazene linkage, leading to the formation of amines.
Substitution: The bicyclic units can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bicyclo(2.2.2)octane oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug design.
Wirkmechanismus
The mechanism of action of e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- involves its interaction with molecular targets through its diazene linkage and bicyclic structure. The compound can undergo various chemical transformations, influencing its reactivity and interactions with other molecules. The pathways involved include electron transfer processes and the formation of reactive intermediates that can participate in further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- include:
Bicyclo(2.2.2)octane derivatives: Compounds with similar bicyclic structures but different functional groups.
Diazene derivatives: Compounds with the N=N linkage but different substituents on the nitrogen atoms.
Uniqueness
The uniqueness of e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- lies in its combination of the bicyclic structure with the diazene linkage, providing distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
78497-35-5 |
|---|---|
Molekularformel |
C16H26N2 |
Molekulargewicht |
246.39 g/mol |
IUPAC-Name |
bis(1-bicyclo[2.2.2]octanyl)diazene |
InChI |
InChI=1S/C16H26N2/c1-7-15(8-2-13(1)3-9-15)17-18-16-10-4-14(5-11-16)6-12-16/h13-14H,1-12H2 |
InChI-Schlüssel |
OCHIAWVQRNYHIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1CC2)N=NC34CCC(CC3)CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




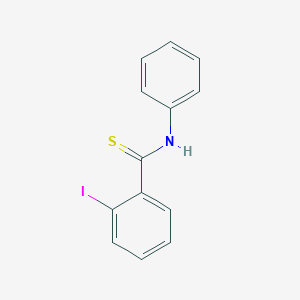
![N-[(2R,3S)-3-(2,5-Dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-N-methylpropanamide](/img/structure/B14429452.png)
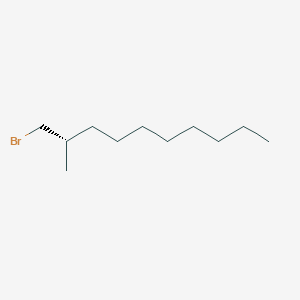

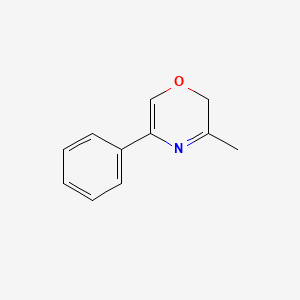



![Benzoxazole, 2-[(2-pyridinylmethyl)thio]-](/img/structure/B14429484.png)

